1,8-Dihydroxy-3-methoxy-6-methylxanthone
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Overview
Description
1,8-dihydroxy-3-methoxy-6-methylxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 8, a methoxy group at position 3 and a methyl group at position 6. It has been isolated from Microdiplodia species. It has a role as a metabolite. It is a member of xanthones, a polyphenol and an aromatic ether.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- 1,8-Dihydroxy-3-methoxy-6-methylxanthone, isolated from various sources, has shown promising antimicrobial and antioxidant properties. One study found that this compound, along with others isolated from the same source, exhibited antibacterial activity against certain strains, highlighting its potential in antimicrobial applications (Kornsakulkarn et al., 2014). Another research demonstrated that this compound, along with other xanthones, showed antioxidation and vasodilatation activities in vitro, suggesting its use in managing oxidative stress-related conditions (Lin et al., 2005).
Application in Phytochemistry and Natural Product Chemistry
- Studies on natural products have identified this compound as a key compound in various plant species. Its isolation and characterization from plants like Swertia corymbosa and Cassia obtusifolia have been documented, emphasizing its significance in phytochemical research and the exploration of plant-based bioactive compounds (Mahendran et al., 2014), (Sob et al., 2008).
Potential in Drug Discovery and Medicinal Chemistry
- Research has highlighted the potential of this compound in drug discovery, particularly in the development of anti-inflammatory, anti-diabetic, and antiproliferative agents. Its efficacy in in vitro models suggests potential therapeutic applications in treating various diseases (Mahendran et al., 2015).
Properties
Molecular Formula |
C15H12O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1,8-dihydroxy-3-methoxy-6-methylxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-7-3-9(16)13-11(4-7)20-12-6-8(19-2)5-10(17)14(12)15(13)18/h3-6,16-17H,1-2H3 |
InChI Key |
QQWCJIAJCYGAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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